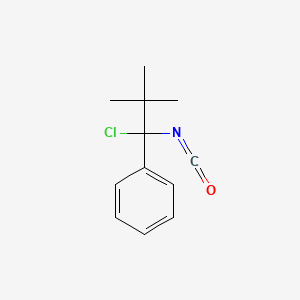
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- is an organic compound with the molecular formula C10H12ClNO. It is a derivative of benzene, where a 1-chloro-1-isocyanato-2,2-dimethylpropyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- typically involves the reaction of benzene with 1-chloro-2,2-dimethylpropyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to optimize yield and efficiency. The specific methods can vary depending on the scale of production and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Addition: Nucleophiles like amines or alcohols are common.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Addition: Ureas, carbamates, and related compounds.
Oxidation: Oxides and related compounds.
Reduction: Amines and related compounds.
Aplicaciones Científicas De Investigación
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to form new compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-chloro-2-isocyanato-
- Benzene, 1-chloro-3-isocyanato-
- Benzene, 1-chloro-4-isocyanato-
Uniqueness
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- is unique due to the presence of the 1-chloro-1-isocyanato-2,2-dimethylpropyl group, which imparts specific reactivity and properties that are distinct from other similar compounds. This uniqueness makes it valuable in specialized chemical synthesis and industrial applications.
Propiedades
Número CAS |
39509-28-9 |
|---|---|
Fórmula molecular |
C12H14ClNO |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
(1-chloro-1-isocyanato-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C12H14ClNO/c1-11(2,3)12(13,14-9-15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clave InChI |
WCMGZANZWCODBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC=CC=C1)(N=C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


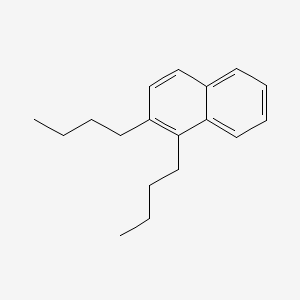
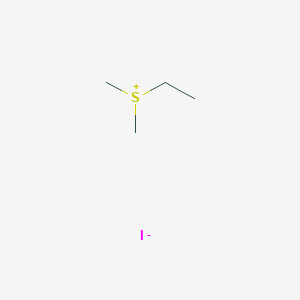
![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)
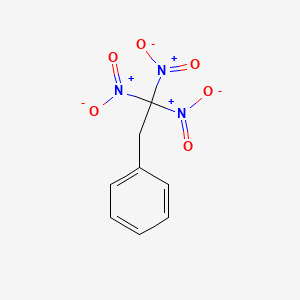
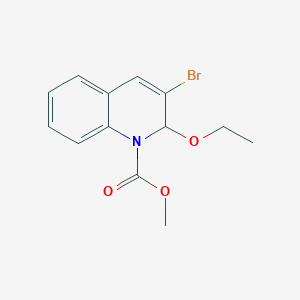

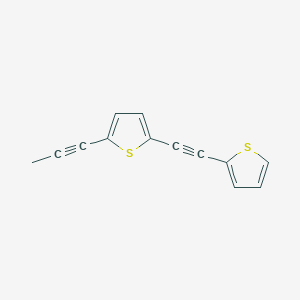

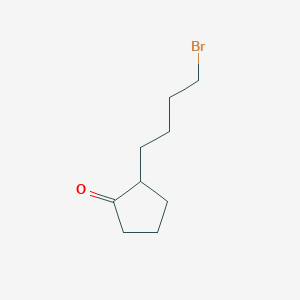

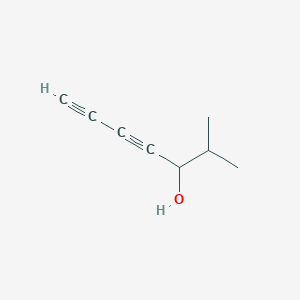
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
methanone](/img/structure/B14672353.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)
